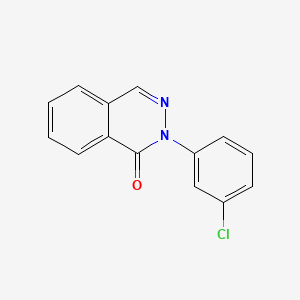

2-(3-chlorophenyl)phthalazin-1(2H)-one

Description

The Phthalazinone Scaffold: A Privileged Heterocycle in Organic and Medicinal Chemistry

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. The phthalazinone nucleus is a quintessential example of such a scaffold. researchgate.netnih.gov Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituent groups, allowing for precise interactions with biological macromolecules.

The presence of nitrogen atoms in the heterocyclic ring imparts specific electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition processes. Over the years, research has demonstrated that phthalazinone derivatives possess an impressive spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. nih.govosf.io This versatility has cemented the phthalazinone scaffold as a cornerstone in the design and synthesis of new therapeutic agents.

Contextualizing 2-(3-Chlorophenyl)phthalazin-1(2H)-one within the Phthalazinone Class

Within the broad family of phthalazinones, the substitution pattern on the core structure dictates the specific properties and potential applications of the resulting compound. This compound is characterized by the attachment of a 3-chlorophenyl group to the nitrogen atom at position 2 of the phthalazinone ring.

Below is a table summarizing the basic chemical properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C₁₄H₉ClN₂O | chemicalbook.com |

| Molecular Weight | 256.69 g/mol | chemicalbook.com |

| CAS Number | 412339-43-6 | chemicalbook.com |

This data is based on available chemical database information.

Current Research Trends and Academic Perspectives on Substituted Phthalazinones

The academic interest in substituted phthalazinones continues to grow, driven by the quest for new molecules with enhanced or novel biological activities. Current research trends are multifaceted and focus on several key areas:

Novel Synthetic Methodologies: Organic chemists are continually developing more efficient, sustainable, and versatile methods for the synthesis of phthalazinone derivatives. longdom.org This includes the exploration of one-pot reactions, multicomponent reactions, and the use of novel catalytic systems to facilitate the construction of these complex molecules.

Target-Oriented Synthesis: A significant portion of current research is dedicated to the rational design and synthesis of phthalazinone derivatives that target specific enzymes or receptors implicated in disease pathways. For instance, phthalazinones have been extensively investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy. researchgate.net Other research has focused on their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), another important target in oncology.

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of medicinal chemistry research involves elucidating the relationship between the chemical structure of a molecule and its biological activity. Academic studies are continuously exploring how different substituents on the phthalazinone scaffold influence its potency, selectivity, and pharmacokinetic properties. This knowledge is crucial for the optimization of lead compounds into viable drug candidates.

Exploration of New Biological Activities: While the anticancer and anti-inflammatory properties of phthalazinones are well-documented, researchers are actively investigating other potential therapeutic applications. This includes their evaluation as antimicrobial, antiviral, and neuroprotective agents.

The academic perspective on substituted phthalazinones is that they represent a highly adaptable and promising scaffold for the development of new chemical entities with significant scientific and therapeutic potential. The ongoing research in this field is expected to yield a deeper understanding of their chemical and biological properties, leading to the discovery of novel compounds that can address unmet medical needs.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-11-5-3-6-12(8-11)17-14(18)13-7-2-1-4-10(13)9-16-17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZUATCKQJCSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Chlorophenyl Phthalazin 1 2h One and Analogous Structures

Direct Cyclocondensation Routes

Direct cyclocondensation represents a fundamental and widely utilized method for the synthesis of phthalazinones. This approach typically involves the reaction of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A common and efficient one-pot synthesis of 2-arylphthalazin-1(2H)-ones involves the condensation of 2-formylbenzoic acid (phthalaldehydic acid) with various phenylhydrazine (B124118) derivatives. This method provides a direct route to the desired phthalazinone core. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and often under reflux conditions. The use of (3-chlorophenyl)hydrazine (B1595953) in this reaction would directly yield 2-(3-chlorophenyl)phthalazin-1(2H)-one. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final phthalazinone product.

The efficiency of phthalazinone synthesis via cyclocondensation can be significantly enhanced by the use of catalysts. Both Brønsted and Lewis acids have been employed to promote the reaction. Oxalic acid has been identified as a particularly effective and environmentally benign catalyst for the synthesis of 2-arylphthalazin-1(2H)-ones from 2-formylbenzoic acid and phenylhydrazines. The catalytic role of oxalic acid is to activate the carbonyl group of 2-formylbenzoic acid, thereby facilitating the initial nucleophilic attack by the phenylhydrazine. Other catalysts, such as mineral acids (e.g., HCl, H2SO4) and other organic acids, have also been utilized. The choice of catalyst can influence reaction times and yields.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Oxalic Acid | 2-Formylbenzoic acid, Phenylhydrazine | Ethanol | Reflux | High | |

| Hydrochloric Acid | 2-Formylbenzoic acid, Phenylhydrazine | Ethanol | Reflux | Good | |

| Acetic Acid | 2-Formylbenzoic acid, Phenylhydrazine | Acetic Acid | Reflux | Moderate to Good |

The mechanism of the cyclocondensation reaction between 2-formylbenzoic acid and phenylhydrazine derivatives to form phthalazinones has been a subject of study. The generally accepted pathway involves the initial formation of a phenylhydrazone intermediate through the reaction of the aldehyde group of 2-formylbenzoic acid and the terminal nitrogen of the phenylhydrazine. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazone onto the carboxylic acid group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the stable phthalazinone ring system. The rate-determining step can vary depending on the specific reactants and reaction conditions, but it is often the intramolecular cyclization step.

Advanced Synthetic Strategies for Phthalazinone Core Construction

In addition to classical methods, more advanced synthetic strategies have been developed to provide access to the phthalazinone core, often with greater efficiency, milder reaction conditions, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including phthalazinones. One such approach involves the palladium-catalyzed carbonylative cyclization of 2-iodobenzaldehydes with hydrazines. This method allows for the in-situ generation of the carboxylic acid functionality via carbon monoxide insertion, followed by cyclization. Another strategy involves the palladium-catalyzed intramolecular N-arylation of hydrazones derived from 2-halobenzaldehydes. These methods offer an alternative to the use of pre-functionalized 2-formylbenzoic acid.

| Reaction Type | Substrates | Catalyst/Ligand | Key Features | Reference |

| Carbonylative Cyclization | 2-Iodobenzaldehyde, Hydrazine, CO | Pd(OAc)2 / dppf | In-situ carboxyl group formation | |

| Intramolecular N-Arylation | Hydrazone of 2-Halobenzaldehyde | Pd(dba)2 / Xantphos | Forms the N-aryl bond of the heterocycle |

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of phthalazinone derivatives. For instance, a one-pot, three-component reaction of a 2-carboxybenzaldehyde, a hydrazine, and an isocyanide can provide access to functionalized phthalazinone structures. These reactions proceed through a sequence of interconnected steps, often involving the formation of key intermediates that rapidly cyclize to the final product. The Ugi and Passerini reactions are examples of MCRs that have been adapted for the synthesis of various heterocyclic systems, and their principles can be applied to phthalazinone chemistry. The key advantage of MCRs is their high atom economy and the ability to generate molecular diversity in a time-efficient manner.

Synthesis from Activated Carboxylic Acid Derivatives

A primary and efficient method for the synthesis of 2-arylphthalazin-1(2H)-ones involves the cyclocondensation of a 2-aroylbenzoic acid with a hydrazine derivative. bu.edu.eglongdom.org This approach is particularly relevant for the preparation of this compound, where 2-(3-chlorobenzoyl)benzoic acid serves as the key starting material. The reaction proceeds by heating the 2-aroylbenzoic acid with the appropriate hydrazine, in this case, 3-chlorophenylhydrazine, typically in a high-boiling solvent such as ethanol or butanol. bu.edu.eg

A closely related synthesis has been reported for an analogous compound, 4-(3-chloro-4-methylphenyl)-1-(2H)-phthalazinone, which was successfully obtained through the ring closure of 2-(3-chloro-4-methylbenzoyl)benzoic acid with hydrazine hydrate (B1144303). ekb.eg This reaction underscores the general applicability of this method for constructing phthalazinone scaffolds with various substitution patterns on the phenyl rings.

The general reaction scheme can be depicted as follows:

Scheme 1: General synthesis of 2-arylphthalazin-1(2H)-ones from 2-aroylbenzoic acids.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Aroylbenzoic acid | Hydrazine hydrate/Aryl hydrazine | 2-Substituted phthalazin-1(2H)-one | bu.edu.eglongdom.org |

| 2-(3-chloro-4-methylbenzoyl)benzoic acid | Hydrazine hydrate | 4-(3-chloro-4-methylphenyl)-1-(2H)- phthalazinone | ekb.eg |

In some methodologies, the carboxylic acid is first activated to facilitate the reaction. For instance, treatment of 2-acylbenzoic acids with 1,1'-carbonyldiimidazole (B1668759) (CDI) generates a highly reactive acylimidazole intermediate. This intermediate subsequently reacts with aqueous hydrazine to yield the desired phthalazin-1(2H)-one. This one-pot, two-step process has been developed for kilogram-scale synthesis and offers robust control over product purity. researchgate.net

Derivatization of the Phthalazinone Nucleus

The phthalazinone core provides multiple sites for chemical modification, allowing for the generation of a diverse library of compounds with tailored properties. Key positions for derivatization include the N2-nitrogen, the C4-carbon, and the introduction of reactive side chains for further elaboration.

Functionalization at the N2-Position

The nitrogen atom at the 2-position of the phthalazinone ring is a common site for functionalization, most frequently through alkylation or acylation reactions. N-alkylation can be achieved by treating the parent phthalazinone with an alkyl halide in the presence of a base.

For example, 4-(4-bromophenyl)phthalazin-1(2H)-one has been N-alkylated with various haloalkanes, such as 1-bromo-2-chloroethane (B52838) and 1-bromo-3-chloropropane, using anhydrous potassium carbonate as the base in a solvent like dimethylformamide (DMF). cu.edu.eg This reaction introduces a reactive handle that can be used for further modifications.

The introduction of aminoalkyl groups at the N2-position is also a valuable strategy. This can be accomplished by reacting the N2-chloroalkyl derivative with a variety of secondary amines. cu.edu.eg

Scheme 2: N2-alkylation of a 4-substituted phthalazinone followed by amination.

| Starting Material | Alkylating Agent | Amine | Product | Reference |

| 4-(4-Bromophenyl)phthalazin-1(2H)-one | 1-Bromo-2-chloroethane | 4-Phenylpiperazine | 4-(4-Bromophenyl)-2-[2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one | cu.edu.eg |

| 4-(4-Bromophenyl)phthalazin-1(2H)-one | 1-Bromo-2-chloroethane | Morpholine | 4-(4-Bromophenyl)-2-(2-morpholinoethyl)phthalazin-1(2H)-one | cu.edu.eg |

Furthermore, N-alkylation can be achieved through a Michael addition reaction. For instance, 4-benzylphthalazin-1(2H)-one reacts with ethyl acrylate (B77674) in the presence of anhydrous potassium carbonate to yield ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate, demonstrating a chemoselective N-alkylation. nih.gov

Substituent Introduction at the C4-Position

The C4-position of the phthalazinone nucleus is another key site for introducing chemical diversity. A common strategy involves the synthesis of a 4-halophthalazinone intermediate, which can then undergo various transition-metal-catalyzed cross-coupling reactions.

Direct bromination of the phthalazinone core at the C4-position has been successfully achieved using potassium tribromide (KBr₃) in an acetate (B1210297) buffer. researchgate.net The resulting 4-bromophthalazinone is a versatile intermediate. For instance, palladium-catalyzed sulfanylation of 2-alkyl-4-bromophthalazinones with aliphatic mercaptans provides a route to 4-alkylsulfanylphthalazin-1(2H)-ones. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing a wide range of substituents at the C4-position of halo-substituted phthalazinones. nih.govyoutube.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex phthalazinone derivatives.

Preparation of Hydrazide and Aminoalkyl Phthalazinone Intermediates

The synthesis of phthalazinone derivatives bearing hydrazide or aminoalkyl functionalities provides valuable intermediates for further elaboration, particularly in the context of creating larger molecules or linking the phthalazinone core to other moieties.

Hydrazide derivatives are commonly prepared from the corresponding esters via hydrazinolysis. For example, ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate, synthesized by N-alkylation of 4-benzylphthalazin-1(2H)-one, can be converted to 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide by refluxing with hydrazine hydrate in ethanol. nih.gov Similarly, (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide is prepared from the corresponding ethyl acetate derivative. nih.gov These hydrazides serve as precursors for the synthesis of various heterocyclic systems and peptide conjugates. nih.govnih.gov

Table 1: Synthesis of Phthalazinone Hydrazide Intermediates

| Ester Precursor | Reaction Condition | Hydrazide Product | Reference |

|---|---|---|---|

| Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | Hydrazine hydrate, Ethanol, Reflux | 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide | nih.gov |

| Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate) | Hydrazine hydrate | (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide | nih.gov |

| Ethyl 2-(4-(3-chloro-4-methylphenyl)-1-oxophthalazin-2(1H)-yl)acetate | Hydrazine hydrate, Ethanol, Reflux | 2-(4-(3-chloro-4-methylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | ekb.eg |

Aminoalkyl phthalazinone intermediates can be synthesized through various routes. One method involves the N-alkylation of a phthalazinone with a protected aminoalkyl halide, followed by deprotection. For example, 2-(2-(1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione can be treated with hydrazine hydrate to remove the phthalimide (B116566) protecting group and yield 2-(2-aminoethyl)phthalazin-1(2H)-one. nih.gov These primary amines are key intermediates for further functionalization, such as the synthesis of dithiocarbamate (B8719985) hybrids. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Phthalazinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as a cornerstone in the elucidation of the molecular architecture of 2-(3-chlorophenyl)phthalazin-1(2H)-one, providing precise information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H NMR) Analysis

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In phthalazinone compounds, the carbonyl carbon (C=O) of the phthalazinone ring is a key diagnostic signal, typically resonating in the range of δ 158–165 ppm. The aromatic carbons of both the phthalazinone and the 3-chlorophenyl rings would appear in the approximate range of δ 120–150 ppm. The carbon atom attached to the chlorine in the phenyl ring would have its chemical shift influenced by the electronegativity of the halogen. For example, in related phthalazinone structures, the quaternary carbons of the fused benzene (B151609) ring and the phenyl substituent can be distinguished from the protonated carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a molecular fingerprint by probing the vibrational modes of a compound's chemical bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying functional groups. A characteristic feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically observed in the region of 1630–1680 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450–1600 cm⁻¹ region. The C-N stretching vibrations of the phthalazinone ring would also be present. For comparison, the IR spectrum of the isomeric compound 2-(p-chlorophenyl)-1(2h)-phthalazone shows characteristic absorption bands, which can provide an indication of the expected regions for the main vibrational modes in the meta-substituted isomer. nist.gov

Raman Spectroscopy (FT-Raman, Micro-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations in phthalazinone derivatives are often strong and well-defined in the Raman spectrum. While specific Raman data for this compound is not available, studies on similar molecules like substituted copper phthalocyanines show that C=C stretching vibrations and macro-ring deformations give rise to noticeable Raman bands. mdpi.com The symmetric vibrations and those of non-polar bonds, which are weak in the IR spectrum, can often be readily observed in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of a compound. The nominal molecular weight of this compound is 256.69 g/mol . chemicalbook.com In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to this mass.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 2-phenylphthalazin-1(2H)-one reveals a largely planar phthalazinone core, a common feature among this class of compounds. The phenyl substituent at the N2 position is typically twisted out of the plane of the phthalazinone ring system. This dihedral angle is a critical conformational parameter, influencing crystal packing and intermolecular interactions.

In a study of 2-(2-hydroxyethyl)phthalazin-1(2H)-one, the two rings of the phthalazinone moiety were found to be nearly coplanar, with a dihedral angle of 2.35 (5)°. The crystal structure is stabilized by a network of intermolecular hydrogen bonds and a weak π–π interaction between the pyridazinone and benzene rings, with a centroid–centroid distance of 3.709 (3) Å. nih.gov Similarly, in phthalazin-1(2H)-one itself, the molecule is almost planar, and the crystal structure is characterized by intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds, as well as π–π interactions.

For a more complex derivative, 2-(((1-(aryl(alkyl)sulfonyl)imidazolidin-2-ylidene)hydrazono)methyl)benzonitriles, the E configuration of the C=N and N=C double bonds was confirmed by X-ray analysis. mdpi.com These examples underscore the importance of X-ray crystallography in unambiguously determining the stereochemistry and solid-state conformation of phthalazinone derivatives.

Table 1: Representative Crystallographic Data for Phthalazinone Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2-(2-Hydroxyethyl)phthalazin-1(2H)-one | Orthorhombic | Pbca | 7.3278 (6) | 8.1823 (8) | 15.4108 (19) | 90 | nih.gov |

Note: The data presented is for analogous compounds to infer the structural properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions provide valuable information about the electronic structure of the compound.

For phthalazinone derivatives, the UV-Vis spectra are typically characterized by multiple absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions associated with the aromatic rings and the carbonyl group. The precise position and intensity of these bands are sensitive to the nature and position of substituents on the phthalazinone core and the N-phenyl ring.

In a study on condensed phthalazines, a derivative showed UV-Vis absorption maxima (λmax) at 220, 240, and 355 nm in methanol. ias.ac.in Another related compound exhibited absorption bands at 220, 245, 276, and 360 nm in the same solvent. ias.ac.in These absorptions are characteristic of the extended π-conjugated system of the phthalazinone structure.

The introduction of a chlorophenyl group, as in this compound, is expected to influence the electronic transitions. The chlorine atom, being an electron-withdrawing group, can cause a shift in the absorption maxima (either a bathochromic, red shift, or a hypsochromic, blue shift) depending on its position and the nature of the electronic transition.

Table 2: Representative UV-Vis Absorption Data for Phthalazinone Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Condensed Phthalazine (B143731) Derivative 1 | Methanol | 220, 240, 355 | ias.ac.in |

| Condensed Phthalazine Derivative 2 | Methanol | 220, 245, 276, 360 | ias.ac.in |

Note: The data is for related phthalazinone structures to provide an indication of the expected electronic transitions for this compound.

The study of these electronic transitions is crucial for understanding the photophysical properties of these molecules and for applications in areas such as fluorescent probes and photochemotherapy.

Structure Activity Relationship Sar Studies of Phthalazinone Derivatives at the Molecular Level

Influence of Substituent Position and Nature on Molecular Activity

The biological activity of phthalazinone derivatives is significantly modulated by the position and chemical nature of substituents on the core structure. Research has demonstrated that modifications at the N-2 and C-4 positions of the phthalazinone ring are particularly influential.

For instance, in a series of 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones, both thromboxane (B8750289) A2 synthetase inhibitory and bronchodilatory activities were found to be largely affected by the nature of the substituent at the C-4 position. osf.io Compounds bearing phenyl and thienyl groups at this position exhibited relatively high and well-balanced activities. osf.io Conversely, the length of the alkyl chain at the N-2 position had a less pronounced, though still noticeable, effect on these activities. osf.io

Further studies have highlighted the importance of the C-4 position. For example, the introduction of heteroaromatic nuclei at the 4-position of the phthalazinone core has been shown to be vital for thromboxane A2 synthetase inhibition. osf.io In another study, a series of 4-benzyl-1-(2H)-phthalazinone derivatives were synthesized as nonsteroidal androgen receptor (AR) antagonists. It was found that compounds with two ortho-substituents on the phenyl group of the 4-benzyl moiety potently inhibited cancer cell proliferation and showed high AR-binding affinity. osf.io

The nature of the substituent at the N-2 position also plays a critical role. For example, it was observed that 2-substituents with polar groups tended to reduce bronchodilatory activity. osf.io In the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors based on a phthalazinone scaffold, specific substitutions at the N-2 position were key to achieving high potency.

The following table summarizes the influence of substituent position on the activity of various phthalazinone derivatives based on reported research findings.

| Position | Substituent Type | Influence on Activity | Biological Target/Activity |

| C-4 | Phenyl, Thienyl | High and well-rounded activities | Thromboxane A2 synthetase inhibition, bronchodilatory activity |

| C-4 | Heteroaromatic nuclei (e.g., 1-imidazolyl, 5-thiazolyl) | Vital for activity | Thromboxane A2 synthetase inhibition |

| C-4 | 4-Chlorobenzyl | Remarkable antifungal activity | Antifungal |

| N-2 | ω-(1-Imidazolyl)alkyl chain length | Slight dependence on activity | Thromboxane A2 synthetase inhibition, bronchodilatory activity |

| N-2 | Polar groups | Reduced activity | Bronchodilatory activity |

Contribution of Lipophilicity and Hydrophobic Interactions to Activity

Studies on various phthalazinone derivatives have consistently shown a correlation between their lipophilicity and biological activity. For instance, the hydrophobicity of certain phthalazinone compounds was found to have a marked influence on their bronchodilatory activity. osf.io In a series of novel phthalazinone-dithiocarbamate hybrids designed as potential anticancer agents, all the studied compounds displayed good lipophilicity properties, with consensus log P o/w values ranging from 2.28 to 4.24. mdpi.com This favorable lipophilicity profile is often a prerequisite for good cell permeability and subsequent interaction with intracellular targets.

The brain or intestinal estimated permeation method (BOILED-egg) is a predictive model that utilizes lipophilicity and polarity to evaluate human intestinal absorption and brain access. For the aforementioned phthalazinone-dithiocarbamate hybrids, this model predicted a high probability of absorption after oral administration, which is a desirable pharmacokinetic property. mdpi.com

In the context of allosteric inhibitors of human DNA methyltransferase 3A (DNMT3A), the elimination of a lipophilic moiety from a phthalazinone derivative led to a decrease in potency, indicating that the linker chain of the molecule is likely proximal to a hydrophobic region of the enzyme. acs.org This underscores the importance of hydrophobic interactions in the binding of these inhibitors to their target.

The table below presents the calculated lipophilicity (consensus Log P o/w) for a selection of phthalazinone-dithiocarbamate hybrids, illustrating the range of lipophilicity within a series of derivatives.

| Compound | Consensus Log P o/w |

| 6e | 3.66 |

| 8e | 3.96 |

| 6g | 3.51 |

| 9a | 2.28 |

| 9b | 2.58 |

| 9d | 2.82 |

| 9g | 4.24 |

Data sourced from a study on novel phthalazin-1(2H)-one derivatives. mdpi.com

Role of Hydrogen Bond Donors and Acceptors in Molecular Recognition

Hydrogen bonds are fundamental to molecular recognition processes, playing a crucial role in the specific binding of ligands to their biological targets. nih.govrsc.org The phthalazinone scaffold contains key hydrogen bond acceptors that are pivotal for its interaction with various enzymes and receptors.

The carbonyl group at the C-1 position of the phthalazinone ring is a prominent hydrogen bond acceptor. Its ability to form hydrogen bonds with donor groups on a biological target is often a critical factor for molecular recognition and subsequent biological activity. For example, in the development of allosteric inhibitors for DNA methyltransferase 3A (DNMT3A), a deshydrophthalazinone derivative, which lacked the potential hydrogen-bond accepting carbonyl moiety, displayed significantly reduced activity. acs.org This finding strongly suggests that a lone pair of electrons from either the carbonyl group or another part of the phthalazinone residue is important for interacting with a proton donor on the enzyme, and this interaction is critical for allosteric inhibition. acs.org

While the phthalazinone core itself primarily acts as a hydrogen bond acceptor, substituents introduced at various positions can provide hydrogen bond donor functionalities. For instance, the introduction of amino or hydroxyl groups on substituents can enable the formation of additional hydrogen bonds with the target protein, potentially enhancing binding affinity and selectivity.

The strategic placement of both hydrogen bond donors and acceptors is a key consideration in drug design. nih.gov The presence of a hydrogen bond donor generally implies the presence of a hydrogen bond acceptor, and the interplay between these groups can significantly influence the binding orientation and affinity of a molecule. nih.gov In the context of phthalazinone derivatives, the core structure provides a robust hydrogen bond accepting feature, which can be complemented by the addition of hydrogen bond donating substituents to optimize interactions with the biological target.

Steric and Electronic Effects on Biological Target Engagement

The steric and electronic properties of substituents on the phthalazinone scaffold exert a significant influence on the biological activity of its derivatives. These properties can affect the molecule's conformation, its ability to fit into a binding site, and the nature of its interactions with the target.

Steric hindrance, for instance, can be a major determinant of activity. In the development of allosteric inhibitors of human DNA methyltransferase 3A, it was noted that substitution at the 4-position of a phenyl ring attached to the phthalazinone core was restricted to a methoxy (B1213986) group, likely due to unfavorable steric interactions of larger groups with the binding site. acs.org This highlights how the size and shape of substituents can dictate whether a compound can effectively engage with its biological target.

Electronic effects, which relate to the electron-donating or electron-withdrawing nature of substituents, can also modulate activity. These effects can influence the reactivity of the molecule and the strength of its interactions with the target. For example, the introduction of electron-withdrawing groups can alter the electron density of the phthalazinone ring system, which may in turn affect its binding properties.

In a study of 4-benzyl-1-(2H)-phthalazinone derivatives as androgen receptor (AR) antagonists, it was found that compounds with two ortho-substituents on the phenyl group were particularly potent. osf.io This suggests that the steric bulk and/or electronic nature of these ortho-substituents are crucial for optimal interaction with the AR binding site.

The interplay between steric and electronic effects is complex and often context-dependent. A substituent that is sterically favorable in one context may be unfavorable in another. Similarly, the optimal electronic properties for a given biological target must be determined empirically through systematic SAR studies.

Design Principles for Enhanced Molecular Efficacy

Based on the extensive structure-activity relationship studies conducted on phthalazinone derivatives, several key design principles have emerged for the development of new analogues with enhanced molecular efficacy. These principles provide a rational framework for optimizing the pharmacological properties of this versatile scaffold. nih.gov

One of the primary strategies is molecular hybridization, which involves combining the phthalazinone core with other pharmacophores to create hybrid compounds with improved affinity, efficacy, or selectivity. mdpi.com This approach has been successfully employed in the design of phthalazinone-dithiocarbamate hybrids as potential anticancer agents. mdpi.com The goal of molecular hybridization is often to target multiple aspects of a disease or to overcome drug resistance. mdpi.com

Another key design principle is the strategic functionalization of the C-4 and N-2 positions of the phthalazinone ring. As discussed in previous sections, substituents at these positions have a profound impact on biological activity. For instance, the introduction of specific aromatic or heteroaromatic groups at the C-4 position has been shown to be beneficial for a range of activities, including thromboxane A2 synthetase inhibition and antifungal effects. osf.io Similarly, careful selection of substituents at the N-2 position is crucial for optimizing properties like bronchodilatory activity. osf.io

Furthermore, the modulation of physicochemical properties such as lipophilicity is a critical aspect of the design process. Achieving an optimal balance of lipophilicity is essential for ensuring good oral absorption and favorable ADME characteristics. mdpi.com Computational tools like the BOILED-egg model can be used to predict the pharmacokinetic profile of designed molecules and guide the selection of appropriate substituents. mdpi.com

Finally, a thorough understanding of the target's binding site is invaluable for rational drug design. When the three-dimensional structure of the target is known, molecular docking studies can be employed to predict the binding mode of phthalazinone derivatives and to identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This information can then be used to design new compounds with improved complementarity to the binding site.

Mechanistic Insights into Molecular Interactions of Phthalazinone Derivatives

Enzyme Inhibition Mechanisms and Target Specificity

Phthalazinone derivatives have demonstrated significant inhibitory activity against several key enzymes implicated in disease progression. The nature and position of substituents on the phthalazinone scaffold play a crucial role in determining both the potency and selectivity of these interactions.

Poly(ADP-ribose)polymerase (PARP-1) Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. researchgate.net Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and cell death. researchgate.netnih.gov Phthalazinone-based compounds, including the notable FDA-approved drug Olaparib, are designed to compete with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site. researchgate.netnih.gov The phthalazinone moiety itself is a key structural feature that inserts into a groove-shaped binding pocket of the PARP-1 protein. nih.gov

The inhibitory activities of these derivatives are highly dependent on the type and position of substituents. nih.gov A study specifically investigating chlorine-substituted phthalazinone-based compounds highlighted the pharmacophoric relevance of the chlorine substituent's position. cu.edu.eg The research compared a meta-chlorophenyl derivative (structurally analogous to 2-(3-chlorophenyl)phthalazin-1(2H)-one) with a para-chlorophenyl derivative. cu.edu.eg The meta-chlorine positioning facilitated optimal orientation within the active site, allowing for higher-affinity interactions with key conserved residues such as Arg878 and Asp766. cu.edu.eg This orientation led to more stable binding and, consequently, higher inhibitory potency compared to the para-substituted analogue. cu.edu.eg The van der Waals force is a primary driving force for the binding of phthalazinone derivatives to PARP-1. nih.gov

Table 1: Inhibitory Activity of Selected Phthalazinone Derivatives against PARP-1

| Compound | Description | PARP-1 IC50 (nM) | Reference |

|---|---|---|---|

| Olaparib | FDA-approved PARP inhibitor | 5 | nih.gov |

| Compound 23 | Derivative with optimized alkyl chain | 3.24 | nih.gov |

| DLC-1-6 | Derivative with dithiocarboxylate fragment | <0.2 | nih.gov |

| DLC-49 | Dual PARP-1/HDAC-1 inhibitor | 0.53 | nih.gov |

| Compound B16 | Novel phthalazinone derivative | 7.8 | noaa.gov |

| Compound 5 | Quinoxaline-based bioisostere | 3.05 | elifesciences.org |

| Compound 8a | Quinoxaline-based bioisostere | 2.31 | elifesciences.org |

This table is for illustrative purposes and includes data for various phthalazinone derivatives to show the range of potencies achieved.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several phthalazine (B143731) derivatives have been investigated as potent inhibitors of this tyrosine kinase receptor. nih.govresearchgate.net The inhibitory mechanism involves the compound binding to the ATP-binding site within the kinase domain of VEGFR-2, thereby preventing the phosphorylation cascade that leads to downstream signaling for cell proliferation and migration.

The design of these inhibitors often incorporates the phthalazinone scaffold as a core element that interacts with the hinge region of the enzyme. nih.gov The potency of these compounds is modulated by various substituents that occupy adjacent hydrophobic pockets. For instance, studies have shown that certain novel phthalazine derivatives exhibit potent cytotoxicity against cancer cell lines through VEGFR-2 inhibition, with IC50 values in the nanomolar to low micromolar range. researchgate.net

Table 2: Inhibitory Activity of Selected Phthalazinone Derivatives against VEGFR-2

| Compound | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|

| Compound 2g | 0.148 | nih.gov |

| Compound 4a | 0.196 | nih.gov |

| Compound 5b | 0.331 | nih.gov |

| Compound 3a | 0.375 | nih.gov |

| Compound 5a | 0.548 | nih.gov |

| Compound 3c | 0.892 | nih.gov |

| Sorafenib (Reference) | - | nih.gov |

This table presents IC50 values for various phthalazine derivatives to demonstrate their efficacy as VEGFR-2 inhibitors.

Dengue Virus Protease (DENV-2 NS2B-NS3) Inhibition

The Dengue virus (DENV) NS2B-NS3 protease is essential for the viral replication cycle, as it cleaves the viral polyprotein into functional units. This makes it a prime target for the development of antiviral therapies. The protease has a trypsin-like serine catalytic triad (B1167595) (His51, Asp75, Ser135), and the NS2B protein acts as a necessary cofactor for its activity.

Structure-based drug design has led to the development of phthalazinone analogues as DENV NS2B-NS3 protease inhibitors. These compounds are designed to fit into the active site of the enzyme, forming interactions with key amino acid residues. Molecular docking studies have shown that phthalazinone derivatives can achieve high binding scores, indicating a strong affinity for the protease. These interactions typically involve hydrogen bonds and hydrophobic interactions with residues in the active site, effectively blocking substrate access and inhibiting the enzyme's function. For example, certain designed analogues have shown calculated binding affinities significantly better than reference compounds like Ribavirin.

Table 3: Molecular Docking Scores of Phthalazinone Analogues against DENV NS2B-NS3 Protease

| Compound | Binding Score (kcal/mol) | Reference |

|---|---|---|

| Compound 21c | -9.60 | |

| Compound 21b | -9.0 to -9.60 range | |

| Lead Compound (Template) | -8.90 | |

| Ribavirin (Reference) | -6.10 | |

| Co-crystalized Ligand | -8.10 |

This table illustrates the binding potential of designed phthalazinone analogues compared to a lead compound and references.

Hepatitis B Virus Core (HBc) Protein Allosteric Modulation

The Hepatitis B Virus (HBV) core protein (HBc) is a crucial component that assembles to form the viral capsid, which is essential for packaging the viral genome. Phthalazinone derivatives have been identified as a class of HBV core protein allosteric modulators (CpAMs). nih.gov Unlike direct enzyme inhibitors, allosteric modulators bind to a site on the protein distinct from the active or functional site, inducing a conformational change that alters the protein's activity.

CpAMs with a phthalazinone structure bind to a hydrophobic pocket at the interface between HBc protein dimers. This binding event allosterically alters the conformation of the core protein subunits. This modulation interferes with the normal process of capsid assembly; instead of forming proper genome-containing nucleocapsids, it can misdirect the assembly to form non-capsid polymers or induce the formation of empty capsids that lack the viral genome. nih.gov This disruption of capsid formation significantly inhibits viral replication. nih.gov Molecular simulation studies indicate that van der Waals forces are the main driver for the binding of phthalazinone derivatives to HBc, with key interactions involving residues like ValE124, ThrD109, and TrpD102. nih.gov

DNA Methyltransferase 3A (DNMT3A) Inhibition

DNA methyltransferase 3A (DNMT3A) is an enzyme responsible for de novo DNA methylation, an epigenetic modification critical for gene regulation. Aberrant methylation patterns are a hallmark of various cancers. Phthalazinone derivatives have been investigated as a novel class of allosteric inhibitors of DNMT3A.

The mechanism of these inhibitors is distinct from traditional active-site blockers. They bind to an allosteric site on the DNMT3A enzyme, which disrupts the protein-protein interactions necessary for its function. Specifically, this binding can interfere with the formation of DNMT3A tetramers, which are essential for its processive DNA methylation activity, leading to a reduction in enzyme function. Structural investigations have revealed that the phthalazinone moiety is an indispensable pharmacophore for this inhibitory activity. This allosteric approach is of significant interest as it may offer improved selectivity and reduced cytotoxicity compared to irreversible nucleoside inhibitors that incorporate into DNA.

Cholinesterase (AChE and BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Phthalazin-1(2H)-one derivatives have been designed and synthesized as novel cholinesterase inhibitors, often as analogues of the drug donepezil.

These compounds typically act as mixed-type inhibitors, suggesting they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme. The phthalazinone core can contribute to interactions at the PAS. Docking simulations suggest that the most active derivatives recognize the same binding site as donepezil, engaging in a similar network of interactions. The inhibitory potency and selectivity between AChE and BuChE can be significantly affected by the structural modifications on the phthalazinone scaffold.

Table 4: Cholinesterase Inhibitory Activity of Selected Phthalazinone Derivatives

| Compound | Target Enzyme | Inhibition | Reference |

|---|---|---|---|

| Compound 8c | AChE | 63% at 100 µM | |

| Compound 1d | AChE & BuChE | Promising µM range inhibition | |

| Compound 1f | AChE | Low µM / Sub-µM IC50 | |

| Compound 1h | AChE | Low µM / Sub-µM IC50 | |

| Compound 1j | AChE | Low µM / Sub-µM IC50 | |

| Compound 7e | hAChE | Comparable to Donepezil | |

| Compound 17c | hAChE | Superior to Donepezil |

This table summarizes the reported inhibitory effects of various phthalazinone-based compounds on cholinesterases.

Mitogen-Activated Protein Kinase (MAPK) and Topoisomerase II (Topo II) Inhibition

While the broader class of phthalazinone derivatives has been investigated for various biological activities, including the inhibition of critical cancer-related enzymes, specific experimental data on the inhibitory effects of this compound against Mitogen-Activated Protein Kinase (MAPK) and Topoisomerase II (Topo II) are not extensively available in the public domain.

However, studies on structurally related phthalazinone compounds provide context for potential mechanisms. For instance, certain oxadiazol-phthalazinones have demonstrated the ability to reduce the concentrations of both p38 MAPK and Topo II in cancer cell lines. tandfonline.comresearchgate.net These enzymes are crucial for cell proliferation and signaling. The MAPK pathway is a central regulator of cellular processes like growth and survival, and its inhibition is a key strategy in cancer therapy. researchgate.netbeilstein-journals.org Topoisomerase II is essential for managing DNA tangles during replication, making it another vital target for anti-proliferative drugs. researchgate.net The inhibitory activities of some phthalazine-based compounds against Topo II have been confirmed, suggesting that the phthalazine core can be a valuable scaffold for developing such inhibitors. nih.govresearchgate.net

It is important to note that these findings pertain to phthalazinone derivatives with different substitution patterns than this compound, and direct extrapolation of these activities is not possible without specific experimental validation for the compound .

Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

The modulation of cellular pathways, particularly the induction of cell cycle arrest and apoptosis, is a hallmark of many anticancer agents. For the general class of phthalazinone derivatives, these mechanisms have been a subject of study. Research has shown that certain phthalazinones can trigger apoptosis and halt the cell cycle, thereby inhibiting the proliferation of cancer cells. nih.govnih.gov Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a primary goal of cancer therapy. nih.govmdpi.com

For example, studies on some novel phthalazine derivatives have demonstrated their ability to induce apoptosis in human breast cancer cell lines. nih.gov The process of apoptosis is complex, often involving a cascade of enzymes called caspases. mdpi.com Similarly, arresting the cell cycle at specific checkpoints prevents cancer cells from dividing and propagating. nih.gov

While these studies highlight the potential of the phthalazinone scaffold to influence these critical cellular pathways, specific data detailing the effects of this compound on cell cycle progression and apoptosis induction are not currently available. Further research is needed to determine if this specific compound shares the apoptosis-inducing and cell cycle arrest capabilities observed in other related molecules.

Ligand-Protein Binding Thermodynamics and Kinetics

The efficacy of a drug is fundamentally determined by its interaction with its biological target. Understanding the thermodynamics and kinetics of this ligand-protein binding is crucial for drug design and optimization. Thermodynamic parameters, such as the binding free energy (ΔGbind), provide insight into the stability and affinity of the drug-target complex. tandfonline.com Kinetic parameters describe the rates of association and dissociation, which influence the duration of the drug's effect.

For the specific compound this compound, detailed experimental data on its binding thermodynamics and kinetics with specific protein targets like MAPK or Topoisomerase II are not available in published literature.

However, computational studies on closely related compounds, such as chlorine-substituted phthalazinones designed as PARP-1 inhibitors, have been performed. tandfonline.com These molecular modeling studies calculate binding energies and analyze interactions with key amino acid residues in the protein's active site to explain differences in inhibitory potency. tandfonline.com Such in silico analyses can predict the stability of the ligand-protein complex and rationalize structure-activity relationships. tandfonline.comrsc.org Spectroscopic methods are also employed to analyze the interaction between small molecules and key plasma proteins, which is crucial for understanding the pharmacokinetics of a potential drug. nih.gov

Without dedicated experimental or computational studies for this compound, a quantitative understanding of its binding affinity, stability, and the rates at which it binds to and dissociates from its potential protein targets remains undetermined.

Chemical Transformations and Derivatization Strategies for Phthalazinones: Building Blocks for Functional Molecules

Introduction of Heterocyclic Rings (e.g., Pyrazole (B372694), Triazole, Oxadiazole, Thiazole, Isoindol-1,3-dione)

The phthalazinone nucleus can be appended with various heterocyclic rings, a common strategy in medicinal chemistry to modulate the biological activity of a lead compound.

Pyrazole: Pyrazole moieties can be introduced onto the phthalazinone scaffold through multi-component reactions. For instance, a phthalazinone derivative bearing an active oxopropanenitrile group can react with 1H-pyrazole-5-carbaldehydes and an active methylene-containing compound, such as malononitrile (B47326) or ethyl 2-cyanoacetate, in a one-pot, three-component reaction to yield pyran-linked phthalazinone-pyrazole hybrids. This type of reaction highlights a convergent approach to rapidly build molecular complexity.

Triazole: The synthesis of phthalazinone-triazole hybrids can be achieved through various synthetic routes. One common method involves the conversion of a phthalazinone derivative to a hydrazide, which can then be cyclized to form a triazole ring. Fused triazolo[3,4-a]phthalazine derivatives have also been synthesized and evaluated for their biological activities.

Oxadiazole: Phthalazinone derivatives containing the 1,3,4-oxadiazole (B1194373) ring are of significant interest. A general approach to these compounds involves the initial reaction of an acylhydrazide with carbon disulfide in a basic solution, followed by acidification to form a 5-substituted-1,3,4-oxadiazole-2-thiol. Another method is the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent like phosphorous oxychloride. For example, 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives can be synthesized by alkylating a precursor with appropriate alkyl and acyl halides.

Thiazole: Thiazole rings can be incorporated into phthalazinone structures through reactions with appropriate synthons. For example, 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carbothioamide can react with acetyl hydrazonoyl chloride derivatives to yield thiazole-containing phthalazinones. These reactions can often be promoted by ultrasound irradiation to achieve high yields in shorter reaction times.

Isoindol-1,3-dione: The isoindol-1,3-dione (phthalimide) moiety can be linked to the phthalazinone core. This can be achieved by reacting an N-substituted phthalazinone with phthalic anhydride (B1165640) or its derivatives. For example, new isoindoline-1,3-dione derivatives can be synthesized as analogs of biologically active compounds through aminomethylation reactions.

Formation of Hybrid and Fused Ring Systems

The phthalazinone structure serves as a versatile platform for the construction of more elaborate fused and hybrid heterocyclic systems.

Pyrazolo[1,2-b]phthalazines: A prominent class of fused phthalazinone derivatives are the pyrazolo[1,2-b]phthalazine-5,10-diones. These are commonly synthesized via three-component reactions involving phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile. This approach allows for the efficient, one-pot construction of the fused polycyclic system.

Indazolo[1,2-b]phthalazines: Another important fused system is the 2H-indazolo[1,2-b]phthalazine-trione. These can be synthesized through a one-pot, three-component condensation reaction of aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide, often using a solid acid catalyst under solvent-free conditions.

Triazolo[3,4-a]phthalazines: These fused heterocyclic systems can be synthesized from appropriate phthalazine (B143731) precursors. For instance, a key intermediate can be treated with various reagents to build the triazole ring fused to the phthalazine core. A series of these derivatives have been synthesized and their anticancer activities have been investigated.

Modifications for Chelation and Coordination Properties

The nitrogen and oxygen atoms within the phthalazinone scaffold provide potential sites for metal chelation, and modifications can be made to enhance these coordination properties.

The introduction of amino groups, particularly at the 4-position of the phthalazinone ring, can create effective ligands for metal ions. For example, 2-substituted 4-aminophthalazinones have been synthesized and their coordinating properties towards Cu(II) ions have been investigated. These studies have shown that the nitrogen atoms of the phthalazinone system participate in the complexation of the metal ion. The synthesis of these aminophthalazinones can be achieved via palladium-catalyzed amination of 4-bromophthalazinones. The resulting amino- and polyaminophthalazinones can act as ligands, forming stable coordination compounds.

Synthesis of Imine and Hydrazone Derivatives

The phthalazinone core can be derivatized to include imine and hydrazone functionalities, which are valuable for further chemical transformations and for their potential biological activities.

Imine Derivatives: Phthalazin-1(2H)-imines are a class of derivatives where the exocyclic oxygen of the lactam is replaced by a nitrogen group. A novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, has been synthesized and characterized. This compound serves as a precursor for further derivatization, such as the synthesis of di-substituted sulfonamide derivatives.

Hydrazone Derivatives: Hydrazone derivatives of phthalazinones can be synthesized by condensing a hydrazide-functionalized phthalazinone with various aldehydes. For example, a 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide can be condensed with different aldehydes to yield a series of new hydrazone derivatives. These hydrazones are often investigated for their biological properties, including cytotoxicity against cancer cell lines.

Data Tables

Table 1: Examples of Heterocyclic Rings Introduced onto the Phthalazinone Scaffold

| Heterocyclic Ring | Synthetic Strategy | Starting Phthalazinone Type | Reference |

| Pyrazole | Three-component reaction with pyrazole-5-carbaldehyde and malononitrile | Phthalazinone with an active oxopropanenitrile group | |

| 1,3,4-Oxadiazole | Alkylation of a 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one precursor | 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one | |

| Thiazole | Reaction with acetyl hydrazonoyl chlorides | 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carbothioamide | |

| Isoindol-1,3-dione | Aminomethylation of isoindol-1,3-dione with a phthalazinone derivative | N-substituted phthalazinone |

Table 2: Examples of Fused Ring Systems Derived from Phthalazinone Precursors

| Fused System | Synthetic Strategy | Key Precursors | Reference |

| Pyrazolo[1,2-b]phthalazine | Three-component reaction | Phthalhydrazide, aldehyde, malononitrile | |

| Indazolo[1,2-b]phthalazine | Three-component condensation | Phthalhydrazide, aromatic aldehyde, 1,3-dicarbonyl compound | |

| Triazolo[3,4-a]phthalazine | Cyclization of a substituted phthalazine | Substituted phthalazine |

Coordination Chemistry and Metal Complexes of Phthalazinone Ligands

Phthalazinone Derivatives as Polydentate Ligands for Transition Metals (e.g., Cu(II))

Phthalazinone derivatives have demonstrated considerable potential as polydentate ligands, capable of coordinating to transition metal ions through multiple donor atoms. numberanalytics.com The basic phthalazinone structure is potentially a tridentate NNO ligand. beilstein-journals.orgnih.gov This denticity arises from the nitrogen atoms within the phthalazine (B143731) ring system and the exocyclic carbonyl oxygen atom. These donor sites can interact with metal ions, leading to the formation of stable coordination compounds.

The coordinating properties of phthalazinone derivatives have been notably investigated with copper(II) ions. beilstein-journals.org The ability of these ligands to form stable complexes with Cu(II) is well-documented, highlighting the affinity of the phthalazinone scaffold for this transition metal. beilstein-journals.orgmdpi.com The formation of these complexes is influenced by the specific substituents on the phthalazinone ring. For instance, the introduction of additional donor groups, such as amino groups at the 4-position, can modify the ligand's coordination behavior and lead to the formation of complexes with different stoichiometries and geometries. beilstein-journals.orgresearchgate.net The versatility of the phthalazinone framework allows for the synthesis of a wide array of ligands with tailored electronic and steric properties, which in turn influences the structure and reactivity of the resulting metal complexes. numberanalytics.com

Some phthalazinone derivatives can act as ligands and form stable coordination compounds with Cu(II) ions. beilstein-journals.org The structural elements within these derivatives, such as an ethylenediamine (B42938) moiety or a pyridin-2-yl group, allow them to function effectively as ligands. researchgate.net The novel hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine, for example, provides up to six donor sites for coordination to metal ions. rsc.org

Investigation of Metal-Ligand Coordination Modes

The coordination of phthalazinone ligands to metal centers can occur through various modes, depending on the ligand's specific structure and the reaction conditions. Historically, in many described examples, coordination has been observed to take place through the oxygen atom of the carbonyl group. beilstein-journals.orgnih.gov However, the phthalazinone molecule offers multiple potential coordination sites.

The nitrogen atoms of the phthalazine ring system are also key players in the coordination process. Research into 4-aminophthalazinones has explored how the introduction of a donor nitrogen atom at the 4-position could result in different coordination pathways with metal ions like Cu(II). beilstein-journals.orgresearchgate.net This strategic modification aims to engage the nitrogen atoms more actively in the complexation of the metal ion. researchgate.net

Spectroscopic and Structural Characterization of Phthalazinone Metal Complexes

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for characterizing these complexes. Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bond formation. For example, a shift in the stretching frequency of the carbonyl group (C=O) to a lower wavenumber in the complex's spectrum, compared to the free ligand, indicates coordination through the carbonyl oxygen. uobaghdad.edu.iq Similarly, changes in the vibrations associated with the C=N bonds of the phthalazine ring can suggest the involvement of the nitrogen atoms in coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complexes and can help in determining the coordination geometry around the metal ion. rsc.orgnih.gov The stability of Cu(II)-phthalazinone complexes has been evaluated using UV-Vis spectroscopy. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic complexes like many Cu(II) compounds cannot be analyzed by proton NMR, this technique is invaluable for characterizing the free ligands and any diamagnetic complexes that may be formed. mdpi.comnih.gov

Structural Characterization:

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of metal, ligand, and any counter-ions. mdpi.com

The data gathered from these characterization methods are essential for understanding the coordination chemistry of phthalazinone ligands and for correlating the structural features of the complexes with their observed properties and potential applications.

Table 1: Spectroscopic Data for a Representative Phthalazinone Ligand and its Metal Complex

| Compound/Complex | IR (cm⁻¹) ν(C=O) | IR (cm⁻¹) ν(C=N) |

|---|---|---|

| Phthalazinone Ligand | ~1660 | ~1580 |

| [Cu(Phthalazinone-L)₂Cl₂] | ~1620 | ~1565 |

Note: The values presented are typical and may vary depending on the specific phthalazinone derivative and metal center.

Potential Applications of Phthalazinone Coordination Compounds

The coordination of phthalazinone derivatives to transition metals can lead to compounds with interesting and potentially useful properties. The resulting metal complexes have been explored for a range of applications, primarily in the fields of medicinal chemistry and catalysis.

Biological Activity: Phthalazinone derivatives themselves are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net The formation of metal complexes with these ligands can enhance or modify this bioactivity. For instance, certain copper(II) complexes of phthalazinone derivatives have shown moderate antioxidant properties and significant cytotoxic potency against various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231. mdpi.com The chelation of the copper(II) ion can lead to a stabilization of the ligand structure, which may contribute to its biological efficacy. mdpi.com

Catalysis: Coordination compounds involving transition metals are widely used as catalysts in a variety of organic transformations. nih.gov Phthalazinone-metal complexes, particularly those of copper, have been investigated for their catalytic potential. For example, copper(II) complexes with multidentate ligands have been evaluated as catalysts for the direct hydroxylation of benzene (B151609) to phenol. rsc.org The electronic properties of the complex, influenced by the phthalazinone ligand, can play a crucial role in its catalytic efficiency.

Materials Science: Polydentate ligands are important in materials science for creating complexes with specific electronic or luminescent properties. numberanalytics.com While less explored for phthalazinones, the potential exists to develop novel materials based on their coordination compounds.

The diverse functionalities that can be incorporated into the phthalazinone scaffold, combined with the varied properties of transition metals, make phthalazinone coordination compounds a promising area for continued research and development.

Innovations in Phthalazinone Synthesis: Green Chemistry Approaches

Solvent-Free Synthesis Methods

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, synthesis offers a powerful alternative by conducting reactions with neat reactants, often facilitated by grinding or heating.

Research has demonstrated the successful synthesis of phthalazinone derivatives under solvent-free conditions. These methods typically involve the condensation of a 2-acylbenzoic acid or phthalaldehydic acid with a substituted hydrazine (B178648). In some protocols, a recyclable solid acid catalyst, such as silica (B1680970) sulfuric acid, is employed to facilitate the cyclization. A notable advancement is the development of catalyst- and solvent-free systems that proceed to completion by simply heating the mixture of reactants, affording phthalazinones in nearly 100% yield. longdom.org This approach not only circumvents the need for solvents but also simplifies product isolation and purification, often requiring just a simple work-up procedure. The direct reaction between the starting materials in the absence of a medium minimizes waste generation, aligning perfectly with the principles of waste prevention.

Water as a Reaction Medium

Replacing conventional organic solvents with water is a cornerstone of green synthetic chemistry due to water's non-toxic, non-flammable, and abundant nature. google.com While the low solubility of many organic compounds in water presents a challenge, its use as a solvent for phthalazinone synthesis has been successfully demonstrated.

A significant development is a one-pot, water-mediated method for preparing 2-(substituted phenyl) phthalazin-1(2H)-ones. tandfonline.com This procedure involves the reaction of phthalaldehydic acid and various substituted phenyl hydrazines in water, catalyzed by a catalytic amount of oxalic acid. tandfonline.comresearchgate.net The reaction proceeds efficiently under reflux, and upon cooling, the product often precipitates out of the aqueous medium, allowing for easy separation by simple filtration. tandfonline.com This method offers several advantages, including operational simplicity, short reaction times, the use of an inexpensive and benign catalyst, and good to excellent yields. tandfonline.comresearchgate.net

To optimize this green protocol, various solvents were tested, with water and ethanol (B145695) showing the best results in terms of reaction kinetics and yield. The selection of water underscores the commitment to developing an environmentally benign process. tandfonline.com

Table 1: Effect of Different Solvents on the Synthesis of 2-phenylphthalazin-1(2H)-one Reaction Conditions: Phthalaldehydic acid (10 mmol), phenyl hydrazine (10 mmol), oxalic acid (50 mol%)

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 120 | 45 |

| 2 | Ethyl acetate (B1210297) | 120 | 40 |

| 3 | THF | 120 | 50 |

| 4 | Toluene | 120 | 35 |

| 5 | Dichloromethane | 120 | 40 |

| 6 | Methanol | 40 | 85 |

| 7 | Ethanol | 30 | 92 |

| 8 | Water | 30 | 90 |

Data sourced from Sangshetti et al. (2018). tandfonline.com

The successful synthesis of a range of 2-(substituted phenyl) phthalazin-1(2H)-ones, including the 3-chloro derivative, highlights the broad applicability of this aqueous method. tandfonline.com

**9.3. Application of Non-Conventional Energy Sources

Alternative energy sources are increasingly being used to drive chemical reactions more efficiently, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis. By directly coupling with the molecules in the reaction mixture, it provides rapid and uniform heating, which can dramatically accelerate reaction rates. Microwave-assisted synthesis of phthalazinones has been shown to reduce reaction times from hours to mere minutes. researchgate.net For instance, a one-pot synthesis using a solid-acid catalyst under microwave irradiation provided excellent yields and high selectivities in 5-35 minutes. This efficiency not only saves time and energy but can also minimize the formation of side products that may occur during prolonged heating.

The use of ultrasound irradiation, or sonochemistry, is another green technique that can enhance chemical reactivity. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.

This technology has been successfully applied to the synthesis of phthalazine-related heterocycles. mdpi.com In one study, novel 2-thiazolylphthalazine derivatives were synthesized efficiently under ultrasound irradiation, resulting in high yields and significantly shorter reaction times compared to conventional heating methods. mdpi.com This approach is noted for being simpler, more efficient, and less time-consuming. mdpi.com The application of ultrasound demonstrates a promising green methodology for producing complex heterocyclic systems. researchgate.net

Table 2: Comparison of Ultrasound vs. Conventional Heating for Thiazolylphthalazine Synthesis

| Compound | Method | Time | Yield (%) |

|---|---|---|---|

| 4a | Ultrasound | 10 min | 95 |

| 4a | Conventional | 5 h | 70 |

| 7a | Ultrasound | 15 min | 92 |

| 7a | Conventional | 6 h | 65 |

Data illustrates the general efficiency gains reported in ultrasound-assisted synthesis. mdpi.com

Catalyst-Free Protocols and Reusable Catalysts

The ideal chemical synthesis utilizes a catalyst to enhance efficiency and selectivity, and an even greener approach is one that eliminates the need for a catalyst altogether or employs a catalyst that can be easily recovered and reused.

Catalyst-free protocols for the synthesis of phthalazinones have been developed, which involve the direct cyclocondensation of reactants like 2-formylbenzoic acid and substituted hydrazines at room temperature. These reactions proceed in very high isolated yields and their operational simplicity makes them highly attractive for practical applications.

Sustainability Metrics in Phthalazinone Production

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. These tools help chemists compare different synthetic routes and identify areas for improvement in terms of sustainability. tudelft.nlrsc.org

Atom Economy , introduced by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy signifies a more efficient process with less waste generated in the form of byproducts. For the synthesis of 2-(3-chlorophenyl)phthalazin-1(2H)-one from 2-formylbenzoic acid and 3-chlorophenylhydrazine, the reaction is a condensation that releases a molecule of water. This type of reaction generally has a high atom economy.

E-Factor (Environmental Factor), developed by Roger Sheldon, provides a more holistic view by quantifying the total amount of waste generated per kilogram of product. chembam.comresearchgate.net It is calculated as the ratio of the mass of waste to the mass of the product. chembam.com Unlike atom economy, the E-factor accounts for all waste streams, including solvent losses, reaction byproducts, and chemicals used in workup and purification. tudelft.nlresearchgate.net The ideal E-factor is zero. researchgate.net

Applying these metrics to the synthesis of this compound reveals the clear advantages of the green chemistry approaches discussed:

Solvent-free and catalyst-free methods exhibit a very high atom economy and a significantly lower E-factor, as they eliminate solvent waste and catalyst-related waste streams.

Water-mediated synthesis also results in a low E-factor, as water is an environmentally benign medium and is not considered waste in the same way as organic solvents.

Microwave and ultrasound-assisted syntheses contribute to a lower E-factor by improving yields and reducing reaction times, which in turn reduces energy consumption and potential byproduct formation.

By prioritizing routes with high atom economy and low E-factors, the production of phthalazinones can be made significantly more sustainable, minimizing environmental impact and improving resource efficiency. rsc.org

Future Research Directions in Phthalazinone Chemistry

Exploration of Novel Phthalazinone Architectures and Scaffolds

The foundational structure of phthalazinone offers a versatile platform for chemical modification. Future research will focus on the rational design and synthesis of novel architectures to explore new chemical spaces and enhance biological activity. A primary strategy is the creation of hybrid molecules, where the phthalazinone core is combined with other known pharmacophores. nih.govnih.gov This molecular hybridization can lead to compounds with dual-action mechanisms or improved selectivity profiles. nih.gov For instance, pyran-linked phthalazinone-pyrazole hybrids have been synthesized and investigated for their anticancer properties. nih.gov

Another avenue of exploration is the functionalization at various positions of the phthalazinone ring system. nih.gov For example, the synthesis of 4-substituted phthalazinones has been a key area of interest, leading to the development of potent inhibitors for targets like poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Research into creating fused heterocyclic systems, such as 2H-indazolo[2,1-b]phthalazine-triones, represents a move towards more complex and rigid structures that may offer higher specificity for biological targets. longdom.org The development of these novel scaffolds often relies on multi-step reactions and the use of versatile precursors like 2-aroylbenzoic acids or carbohydrazides that can be cyclized and further modified. ekb.egekb.eg

| Scaffold Type | Description | Potential Application | Reference |

|---|---|---|---|

| Phthalazinone-Dithiocarbamate Hybrids | Combines the phthalazinone core with a dithiocarbamate (B8719985) moiety at the N2 or C4 position. | Anticancer Agents | nih.gov |

| Pyran-Linked Phthalazinone-Pyrazole Hybrids | A one-pot three-component reaction yields a hybrid molecule containing pyran, phthalazinone, and pyrazole (B372694) rings. | Anticancer Agents | nih.gov |

| Oxadiazol-Phthalazinones | Incorporation of a 1,3,4-oxadiazole (B1194373) ring, synthesized from phthalazinone carbohydrazide (B1668358) precursors. | Anti-proliferative Agents | rsc.org |

| Fused 2H-indazolo[2,1-b]phthalazine-triones | A multi-ring system created through condensation reactions involving phthalhydrazide. | Novel Heterocyclic Chemistry | longdom.org |

Advanced Mechanistic Studies at the Molecular and Sub-Molecular Levels